molecular formula C14H14BrNO B13536484 N-benzyl-5-bromo-2-methoxyaniline

N-benzyl-5-bromo-2-methoxyaniline

Katalognummer: B13536484
Molekulargewicht: 292.17 g/mol
InChI-Schlüssel: UZXXHRSAMRKBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-5-bromo-2-methoxyaniline is an organic compound with the molecular formula C14H14BrNO. It is a derivative of aniline, where the aniline core is substituted with a benzyl group, a bromine atom, and a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-methoxyaniline.

    Benzylation: The key step involves the benzylation of 5-bromo-2-methoxyaniline. This can be achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .

Wirkmechanismus

The mechanism of action of N-benzyl-5-bromo-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H14BrNO

Molekulargewicht

292.17 g/mol

IUPAC-Name

N-benzyl-5-bromo-2-methoxyaniline

InChI

InChI=1S/C14H14BrNO/c1-17-14-8-7-12(15)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3

InChI-Schlüssel

UZXXHRSAMRKBAB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.